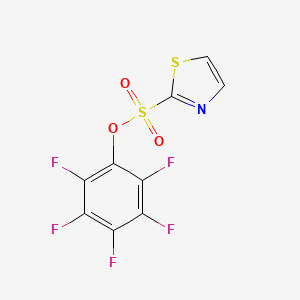

Pentafluorophenyl 1,3-thiazole-2-sulfonate

Description

Significance of Sulfonate Esters in Modern Organic Synthesis

Sulfonate esters, with the general formula R-SO₂-OR', are a cornerstone of modern organic synthesis, primarily because the sulfonate group (RSO₃⁻) is an excellent leaving group. wikipedia.org A good leaving group is a molecular fragment that can readily depart with a pair of electrons during a chemical reaction. The efficacy of sulfonates in this role is due to the high stability of the resulting sulfonate anion, which is a weak base. This stability is achieved through resonance, where the negative charge is delocalized across the three oxygen atoms bonded to the sulfur atom. periodicchemistry.com

This property makes sulfonate esters valuable precursors for a wide array of chemical reactions, including nucleophilic substitution, elimination, reduction, and transition-metal-catalyzed coupling reactions. periodicchemistry.comeurjchem.com For instance, alcohols, which possess a poor leaving group (the hydroxide (B78521) ion, OH⁻), can be readily converted into sulfonate esters (like tosylates, mesylates, or triflates). This transformation effectively turns the unreactive alcohol into a substrate that behaves similarly to an alkyl halide, capable of undergoing substitution and elimination reactions under mild conditions. periodicchemistry.com

The sulfonate ester moiety is a key structural feature in many synthetic precursors for pharmaceuticals, agrochemicals, and materials. researchgate.net Their stability and reactivity profile make them indispensable tools for chemists seeking to construct complex molecules with high efficiency and control. eurjchem.com

Role of the 1,3-Thiazole Heterocyclic System in Chemical Design

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This structural motif is of immense importance in chemical design, particularly in medicinal chemistry, due to its presence in numerous biologically active compounds and clinically approved drugs. rsc.orgresearchgate.net Thiazole (B1198619) derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. researchgate.netnih.gov

The versatility of the thiazole scaffold stems from several factors:

Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic or heterocyclic rings in drug design to modulate potency, selectivity, and pharmacokinetic properties.

Diverse Interaction Capabilities: The nitrogen and sulfur heteroatoms, along with the aromatic system, allow the thiazole ring to participate in various non-covalent interactions with biological targets like enzymes and receptors, including hydrogen bonding, and π-π stacking. nih.gov

Synthetic Accessibility: The thiazole ring can be synthesized through various established methods and possesses multiple reactive sites, allowing for straightforward chemical modification and the creation of diverse compound libraries for drug discovery. nih.goveurekaselect.com

Clinically used drugs containing the thiazole nucleus, such as the anticancer agent Dasatinib and the antiviral Ritonavir, underscore the significance of this heterocycle in developing effective therapeutic agents. rsc.orgnih.gov Its widespread application makes it an attractive core structure for the design of new chemical entities. eurekaselect.com

Strategic Importance of the Pentafluorophenyl (PFP) Moiety in Reagent Chemistry

The pentafluorophenyl (C₆F₅) group is a phenyl ring where all five hydrogen atoms have been replaced by fluorine atoms. This substitution has profound electronic and steric consequences, making the PFP moiety a strategically important component in modern reagents. numberanalytics.com The high electronegativity of the fluorine atoms makes the PFP ring extremely electron-deficient. numberanalytics.com

This electron-withdrawing nature confers two critical properties to PFP-containing reagents:

Enhanced Reactivity: When attached to an ester or sulfonate ester, the PFP group acts as a powerful activating group, making the carbonyl or sulfonyl center highly electrophilic and susceptible to nucleophilic attack. Pentafluorophenyl esters are known to be highly reactive "active esters," facilitating the formation of amide bonds under mild conditions. nih.govwikipedia.org They are often more reactive and less susceptible to spontaneous hydrolysis than other common activating agents like N-hydroxysuccinimidyl (NHS) esters. wikipedia.orgrsc.org

Excellent Leaving Group Ability: The corresponding pentafluorophenoxide anion (C₆F₅O⁻) is a very stable species and therefore a good leaving group. This property is crucial for the success of substitution reactions. nih.gov

PFP sulfonate esters have emerged as valuable alternatives to highly reactive and often unstable sulfonyl chlorides for the synthesis of sulfonamides. highfine.comnih.gov The PFP sulfonates are typically crystalline solids that are more stable and easier to handle, while still exhibiting high reactivity towards amines. highfine.comnih.gov This combination of stability and reactivity makes the PFP group a key tool for enhancing the performance of chemical reagents. nih.gov

Current Research Landscape and Emerging Trends Pertaining to Pentafluorophenyl 1,3-Thiazole-2-Sulfonate

While research focusing specifically on this compound is nascent, the broader landscape of PFP sulfonates and advanced sulfonylation methods points to its potential applications and emerging trends. Current research is centered on developing more efficient, milder, and versatile methods for creating sulfonyl-containing compounds, which are vital in medicinal and materials chemistry. acs.org

Key trends relevant to this specific reagent include:

One-Pot Multicomponent Reactions: There is a growing interest in one-pot syntheses where multiple chemical transformations occur in a single reaction vessel. Recent studies have demonstrated the synthesis of various PFP sulfonic esters through copper-catalyzed multicomponent reactions involving aryl diazonium salts, a sulfur dioxide source like DABSO, and pentafluorophenol (B44920). nih.govresearchgate.net This approach highlights a move towards more streamlined and atom-economical synthetic processes.

Cross-Coupling Applications: PFP sulfonate esters are being explored as stable and effective partners in cross-coupling reactions. For example, the PFP group can serve as a protecting group for a sulfonic acid, allowing the aromatic or heteroaromatic part of the molecule to undergo reactions like the Suzuki-Miyaura cross-coupling to form biaryl structures. nih.gov This demonstrates the dual functionality of the PFP sulfonate moiety as both a reactive group and a stable handle for complex molecule synthesis.

Precursors to Complex Heterocycles: The high reactivity of the PFP sulfonate group makes it a valuable precursor for synthesizing other sulfur-containing heterocycles. Research has shown that PFP sulfonates can undergo intramolecular cyclization with an amine to form β-sultams (1,2-thiazetidine 1,1-dioxides), which are themselves biologically interesting scaffolds. researchgate.net

This compound sits (B43327) at the intersection of these trends. It is a pre-formed, activated sulfonylation reagent containing a biologically relevant thiazole core. This positions it as a potentially valuable building block for the direct incorporation of the thiazole-2-sulfonyl moiety into target molecules, bypassing the need for less stable sulfonyl chlorides and enabling access to novel sulfonamides and other derivatives with potential pharmaceutical applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1421601-80-0 biosynth.com |

| Molecular Formula | C₉H₂F₅NO₃S₂ biosynth.com |

| Molecular Weight | 331.2 g/mol biosynth.com |

| MDL Number | MFCD22391918 biosynth.com |

Table 2: Functional Contributions of Molecular Components

| Component | Key Feature | Role in the Reagent |

|---|---|---|

| Sulfonate Ester | Excellent leaving group | Provides the reactive site for nucleophilic substitution, enabling the transfer of the thiazole-sulfonyl group. wikipedia.orgperiodicchemistry.com |

| 1,3-Thiazole | Bioactive heterocyclic scaffold | Acts as the core functional payload, which is incorporated into new molecules. rsc.orgnih.gov |

| Pentafluorophenyl (PFP) | Strong electron-withdrawing group | Activates the sulfonate ester for reaction and serves as a stable leaving group (pentafluorophenoxide). numberanalytics.comnih.govwikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 1,3-thiazole-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F5NO3S2/c10-3-4(11)6(13)8(7(14)5(3)12)18-20(16,17)9-15-1-2-19-9/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFZDXGJLWXINF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F5NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pentafluorophenyl 1,3 Thiazole 2 Sulfonate and Analogous Structures

Strategies for the Construction of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is a prominent scaffold in many biologically active compounds and approved pharmaceuticals. iaea.orgnih.govsemanticscholar.org Consequently, numerous synthetic methods for its construction have been developed, ranging from classical condensation reactions to modern catalyzed cyclizations. tandfonline.com

The Hantzsch thiazole (B1198619) synthesis, first described in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. nih.govsynarchive.com The classical approach involves the cyclocondensation reaction between an α-halocarbonyl compound (such as an α-haloketone or α-haloester) and a compound containing a thioamide functional group (N-C-S fragment), such as thiourea, thioamides, or thiosemicarbazides. synarchive.comnih.govencyclopedia.pub

The reaction mechanism proceeds via an initial S-alkylation of the thioamide with the α-halocarbonyl, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. youtube.com The versatility of the Hantzsch synthesis allows for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring by selecting appropriately substituted starting materials. nih.govencyclopedia.pub

Table 1: Examples of Hantzsch Thiazole Synthesis Variations

| α-Halocarbonyl Compound | Thioamide Derivative | Resulting Thiazole Product | Reference(s) |

|---|---|---|---|

| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole | wikipedia.org |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | organic-chemistry.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Substituted Hantzsch Thiazole Derivatives | nih.gov |

The Gabriel synthesis of thiazoles provides an alternative route that involves the cyclization of α-acylaminoketones with a thionating agent, most commonly phosphorus pentasulfide (P₂S₅). encyclopedia.pubresearchgate.net This method is distinct from the more widely known Gabriel synthesis of primary amines which uses phthalimide. masterorganicchemistry.comlibretexts.org In the context of thiazole synthesis, the reaction starts with an α-acylaminoketone, which is then treated with P₂S₅. The oxygen of the ketone and the amide carbonyl are replaced by sulfur, leading to an intermediate that undergoes cyclization and dehydration to form the thiazole ring. researchgate.net This approach is particularly useful for synthesizing thiazoles with specific substituents at the 2- and 4-positions.

Modern organic synthesis has introduced a variety of advanced methodologies for thiazole formation, often featuring greater efficiency, milder reaction conditions, and novel bond-forming strategies. bepls.com Palladium-catalyzed reactions have become powerful tools for constructing complex heterocyclic systems, including thiazoles. rsc.orgbohrium.com These methods include cascade cyclizations that can rapidly assemble polycyclic scaffolds in a single operation. rsc.org

Examples of modern approaches include:

Palladium-catalyzed cyclization of vinyl azides with potassium thiocyanate to selectively form 4-substituted 2-aminothiazoles. tandfonline.comorganic-chemistry.org

Copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate. organic-chemistry.org

Rhodium-catalyzed reactions of 1-sulfonyl-1,2,3-triazoles with thionoesters. organic-chemistry.org

These contemporary methods offer powerful alternatives to classical syntheses, enabling the construction of highly functionalized thiazole rings that may be difficult to access through traditional means.

Table 2: Overview of Modern Thiazole Synthesis Methods

| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Reference(s) |

|---|---|---|---|---|

| Palladium-Catalyzed Cyclization | Vinyl azides, Potassium thiocyanate | Pd(OAc)₂ | 4-Substituted 2-aminothiazoles | organic-chemistry.org |

| Copper-Catalyzed Condensation | Oximes, Anhydrides, KSCN | Copper catalyst | Substituted thiazoles | organic-chemistry.org |

| Rhodium-Catalyzed Reaction | 1-Sulfonyl-1,2,3-triazoles, Thionoesters | Rhodium(II) catalyst | 2,5-Disubstituted thiazoles | organic-chemistry.org |

Approaches for Sulfonate Ester Formation and Derivatization

The second critical step in synthesizing Pentafluorophenyl 1,3-thiazole-2-sulfonate is the formation of the sulfonate ester linkage. Sulfonate esters are valuable synthetic intermediates, often used as excellent leaving groups in nucleophilic substitution reactions.

The most common and direct method for the synthesis of sulfonate esters is the reaction of a sulfonyl chloride with an alcohol or a phenol (B47542) in the presence of a base. eurjchem.com For the target molecule, this would involve the reaction of a 1,3-thiazole-2-sulfonyl chloride intermediate with pentafluorophenol (B44920). The base, typically an amine like triethylamine or pyridine (B92270), serves to neutralize the hydrochloric acid (HCl) generated during the reaction. cdnsciencepub.com

The synthesis would likely proceed as follows:

Formation of 1,3-Thiazole-2-sulfonyl chloride : This key intermediate could potentially be synthesized from a precursor such as 1,3-thiazole-2-thiol or 1,3-thiazole-2-sulfonic acid via oxidative chlorination. For example, a thiol can be converted to a sulfonyl chloride using chlorine gas in an aqueous medium. nih.gov

Esterification : The isolated 1,3-thiazole-2-sulfonyl chloride would then be reacted with pentafluorophenol in the presence of a suitable base and solvent (e.g., dichloromethane) to yield the final product, this compound. researchgate.netresearchgate.net

This method is widely applicable for the formation of various aryl and alkyl sulfonate esters, with studies showing good to excellent yields for the reaction between diverse sulfonyl chlorides and phenols. eurjchem.comresearchgate.net

Table 3: Conditions for Aryl Sulfonate Ester Synthesis from Sulfonyl Chlorides and Phenols

| Sulfonyl Chloride | Phenol | Base | Solvent | Yield | Reference(s) |

|---|---|---|---|---|---|

| Benzenesulfonyl chloride | Phenol | Triethylamine | Dichloromethane | 95% | researchgate.net |

| 4-Toluenesulfonyl chloride | 4-Nitrophenol | Triethylamine | Dichloromethane | 91% | researchgate.net |

| 4-Nitrobenzenesulfonyl chloride | 3,5-Dimethylphenol | Triethylamine | Dichloromethane | 75% | researchgate.net |

Palladium-Catalyzed Sulfination and Subsequent Oxidative Processes

Palladium catalysis has become an indispensable tool in organic synthesis, offering mild and efficient routes to a wide array of functional groups. In the context of aryl sulfonate synthesis, palladium-catalyzed reactions provide a powerful method for the formation of the crucial carbon-sulfur bond.

One prominent strategy involves the palladium-catalyzed sulfination of aryl and heteroaryl halides. This reaction provides access to a diverse range of aryl and heteroaryl sulfinates, which are versatile synthetic intermediates. nih.govbohrium.com These sulfinates can then be further elaborated to the desired sulfonate esters. The process generally operates under mild conditions, showcasing broad functional group tolerance. nih.gov Capitalizing on this initial sulfination, one-pot protocols have been developed that lead directly to sulfones and sulfonamides, demonstrating the versatility of the sulfinate intermediate. nih.govbohrium.com

Another approach utilizes arylboronic acids as starting materials in a palladium(II)-catalyzed conversion to sulfinate intermediates. researchgate.net This redox-neutral transformation is achieved using a simple Pd(OAc)₂ catalyst in conjunction with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). researchgate.net The resulting sulfinates can be converted in situ to the corresponding sulfonate esters through a subsequent copper-catalyzed oxidative process, affording a broad range of products in good yields. researchgate.net This two-step, one-pot process allows for the efficient construction of complex sulfonate esters from readily available boronic acids. researchgate.net

The choice of ligands can be critical in these palladium-catalyzed processes. For instance, palladacycle precatalysts have been shown to be effective, allowing reactions to be conducted at lower temperatures. nih.gov The ligand can influence the outcome of the reaction, promoting the desired carbon-sulfur bond formation over potential side reactions like desulfonylation. nih.gov

| Catalyst System | Starting Material | Intermediate | Subsequent Process | Product |

| Palladium catalyst | Aryl/Heteroaryl Halide | Aryl/Heteroaryl Sulfinate | Oxidation | Aryl/Heteroaryl Sulfonate |

| Pd(OAc)₂ / DABSO | Arylboronic Acid | Aryl Sulfinate | Copper-catalyzed oxidation | Aryl Sulfonate Ester |

Uncatalyzed and Transition Metal-Free Sulfonate Synthesis Routes

While transition metal catalysis offers significant advantages, the development of uncatalyzed and transition-metal-free methods for sulfonate synthesis is an area of growing interest due to considerations of cost, toxicity, and sustainability.

A common and long-standing method for the synthesis of sulfonate esters involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. youtube.comeurjchem.com This nucleophilic substitution at the sulfur atom is a fundamental transformation in organic chemistry. youtube.com The mechanism typically involves the alcohol acting as a nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride and displacing the chloride leaving group. A base, often a non-nucleophilic amine like pyridine, is used to neutralize the HCl byproduct. youtube.com

Recent advancements have focused on developing more environmentally benign approaches. For instance, acid-mediated couplings of thiols and thioethers with diaryliodonium salts have been developed for the synthesis of aryl sulfides, which are precursors to sulfones and sulfonates. organic-chemistry.orgnih.gov These reactions can proceed without a transition metal catalyst and tolerate ambient air and moisture. organic-chemistry.org

Furthermore, innovative methods utilizing arynes for transition-metal-free C–S bond formation provide a facile route to aryl sulfones from sodium sulfinates. Additionally, Brønsted acid-promoted reactions using elemental sulfur have been developed for the synthesis of thiazoles themselves, showcasing a move towards more fundamental and readily available reagents. rsc.org The direct electrochemical synthesis of versatile esters has also been explored, avoiding the need for exogenous dehydrating agents by modulating the oxidation state of the precursors. rsc.orgpsu.edu

| Method | Reactants | Key Features |

| Classical Sulfonylation | Alcohol, Sulfonyl Chloride, Base | Well-established, versatile |

| Acid-Mediated Coupling | Thiol/Thioether, Diaryliodonium Salt | Transition-metal-free, tolerant to air/moisture |

| Aryne Chemistry | Aryne precursor, Sodium Sulfinate | Access to aryl sulfones |

| Electrochemical Synthesis | Carboxylic Acid, Phenol | Avoids dehydrating agents |

Integration of the Pentafluorophenyl Moiety

Pentafluorophenol (PFP-OH) and its derivatives are crucial intermediates in various fields, including medicine and electronic materials. highfine.com A primary application of pentafluorophenol is in the preparation of pentafluorophenyl active esters, particularly in peptide synthesis. highfine.comwikipedia.org These esters are highly reactive towards nucleophiles, such as primary amines, facilitating the efficient formation of amide bonds with minimal side reactions. highfine.comwikipedia.org

The high reactivity of pentafluorophenyl esters stems from the electron-withdrawing nature of the five fluorine atoms on the aromatic ring, which makes the pentafluorophenoxy group an excellent leaving group. Kinetic studies have demonstrated the superior coupling speed of pentafluorophenyl esters compared to other activated esters. highfine.com In the context of synthesizing this compound, pentafluorophenol would serve as the nucleophilic component in a reaction with a thiazole-2-sulfonyl chloride or a related activated species.

Recent developments include the direct electrochemical coupling of carboxylic acids with pentafluorophenol to form pentafluorophenyl esters without the need for dehydrating agents. rsc.org One-pot syntheses have also been developed, for instance, a copper-catalyzed multicomponent reaction of aryl diazonium salts, a sulfur dioxide source (DABSO), and pentafluorophenol to directly yield pentafluorophenyl sulfonic esters. nih.govresearchgate.net

Directed coupling reactions, particularly transition-metal-catalyzed C–H functionalization, have emerged as powerful tools for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgdntb.gov.uanih.govbeilstein-journals.org These methods allow for the direct coupling of a C–H bond with a suitable partner, guided by a directing group on the substrate.

While direct C-H arylation with a pentafluorophenyl reagent to form the C-O bond of the sulfonate ester is less common, the principles of directed coupling are highly relevant for the synthesis of substituted precursors. For example, a palladium-catalyzed C-H trifluoromethylthiolation of arenes bearing directing groups has been described, showcasing the utility of this strategy for introducing fluorinated moieties. beilstein-journals.orgnih.gov

The pentafluorophenyl group itself can be used as a protecting group for sulfonic acids, allowing for Suzuki-Miyaura reactions to construct biaryl and heterobiaryl sulfonate esters. researchgate.netnih.gov In these cases, the pentafluorophenyl sulfonate ester is stable to the cross-coupling conditions, and the use of a specific inorganic base can be crucial for achieving high yields. nih.gov This highlights the robustness of the pentafluorophenyl sulfonate moiety and its compatibility with powerful bond-forming reactions.

Synthetic Pathways to Substituted this compound Derivatives

The synthesis of derivatives of the title compound allows for the fine-tuning of its chemical and physical properties. This is typically achieved through the regioselective functionalization of the thiazole ring.

The thiazole ring is a common scaffold in medicinal chemistry and can be functionalized at various positions. iaea.org The synthesis of substituted thiazoles often relies on classical methods like the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. bepls.comnih.gov This method allows for the introduction of substituents at the 2-, 4-, and 5-positions of the thiazole ring depending on the choice of starting materials.

Modern synthetic methods offer more sophisticated control over the functionalization of the thiazole nucleus. For instance, a method for the synthesis of 2-sulfonylthiazoles proceeds via the heteroaryl C-H sulfonylation of thiazole N-oxides. elsevierpure.com This process involves the activation of the N-oxide and subsequent nucleophilic addition of a sulfinate, leading to C(2)-sulfonylation. elsevierpure.com The resulting sulfones can be further transformed into a variety of other sulfonylated thiazole derivatives. elsevierpure.com

Derivatization and Substitution Patterns on the Pentafluorophenyl Ring

The pentafluorophenyl (PFP) group is a highly versatile moiety in synthetic chemistry, primarily due to its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. scispace.comnih.govresearchgate.net The strong electron-withdrawing nature of the five fluorine atoms renders the aromatic ring extremely electron-poor, facilitating the attack of various nucleophiles. nih.gov This reactivity allows for the selective modification of the PFP ring, enabling the introduction of a wide range of functional groups.

The most common substitution pattern observed on the pentafluorophenyl ring is the regioselective replacement of the fluorine atom at the para position. scispace.comnih.govmdpi.com This high degree of regioselectivity is attributed to the stabilizing effect of the sulfonate group on the intermediate formed during the nucleophilic attack. A variety of nucleophiles, including amines, alcohols, and thiols, have been successfully employed to displace the para-fluorine atom, leading to the formation of diverse derivatives. researchgate.net

While para-substitution is predominant, substitution at the ortho and meta positions is also possible, although generally less favored. The specific substitution pattern can be influenced by the nature of the nucleophile, the reaction conditions, and the presence of other substituents on the aromatic ring. The progress of these substitution reactions and the resulting substitution patterns can be effectively monitored using 19F NMR spectroscopy, which shows distinct signals for the fluorine atoms at the ortho, meta, and para positions. nih.govmdpi.com

The derivatization of the pentafluorophenyl ring through nucleophilic aromatic substitution is a powerful tool for tuning the electronic and steric properties of the molecule. This allows for the synthesis of a library of compounds with tailored characteristics for various applications.

Below is a table summarizing representative nucleophilic aromatic substitution reactions on pentafluorophenyl-containing compounds, illustrating the diversity of nucleophiles and the typical regioselectivity observed.

Mechanistic Investigations of Reactions Involving Pentafluorophenyl 1,3 Thiazole 2 Sulfonate

Elucidation of Electron Transfer Pathways in PFP Ester Reactivity

The reactivity of pentafluorophenyl (PFP) esters, including sulfonates, is significantly influenced by the strong electron-withdrawing nature of the pentafluorophenyl ring. This property facilitates processes involving electron transfer. Studies on related PFP sulfonates suggest that photoinduced electron transfer (PET) is a viable pathway for initiating reactions. For instance, the irradiation of pentafluorophenyl perfluoroalkanesulfonates in the presence of aromatic compounds has been shown to induce pentafluorophenylation through a PET mechanism involving a cation diradical coupling process. acs.org

Proton-coupled electron transfer (PCET) represents another potential mechanistic pathway, where the transfer of an electron and a proton occur in a concerted or stepwise fashion. nih.gov In reactions involving the thiazole (B1198619) moiety, which possesses basic nitrogen atoms, or in protic media, PCET mechanisms could play a significant role in modulating the reactivity of the sulfonate ester, although specific investigations into this pathway for this compound are yet to be reported.

Detailed Analysis of Catalytic Mechanisms

Pentafluorophenyl 1,3-thiazole-2-sulfonate is an excellent candidate for metal-catalyzed cross-coupling reactions due to the superb leaving group ability of the pentafluorophenyl sulfonate moiety. The mechanisms of these transformations are central to optimizing reaction conditions and expanding their synthetic scope.

Palladium-catalyzed cross-coupling reactions are fundamental in C-C and C-heteroatom bond formation, and aryl sulfonates are well-established coupling partners. The generally accepted catalytic cycle for the cross-coupling of an aryl sulfonate (Ar-OSO₂R) begins with the oxidative addition of the Ar-O bond to a Pd(0) complex to form a Pd(II) intermediate. youtube.com However, for sulfonate esters, cleavage of the C-S bond can also occur.

For PFP sulfonic esters specifically, they have been successfully employed as coupling partners in reactions like the Suzuki and Sonogashira couplings. acs.org The mechanism for these transformations follows the canonical cross-coupling cycle:

Oxidative Addition: A low-valent Pd(0) species, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition into the C(thiazole)-S bond of the sulfonate ester to form a Pd(II) complex.

Transmetalation: The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the Pd(II) center, displacing the sulfonate moiety. youtube.com

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst. youtube.com

While aldol-type couplings are less common for sulfonate esters, the reactivity of the thiazole ring could potentially be harnessed in related palladium-catalyzed C-H activation and functionalization reactions, though specific mechanistic studies are scarce.

Copper catalysis is particularly relevant to the synthesis and subsequent reactions of PFP sulfonates. Several methods for the one-pot synthesis of PFP sulfonic esters utilize copper catalysts. One prominent mechanism involves the reaction of aryl diazonium salts with a sulfur dioxide surrogate like DABSO and pentafluorophenol (B44920), catalyzed by a Cu(I) species. acs.orgnih.gov The proposed cycle involves the formation of an aryl radical from the diazonium salt, which then reacts with SO₂. The resulting arylsulfonyl radical is trapped by the copper catalyst to form an arylsulfinate-Cu(II) species, which then reacts with pentafluorophenol to yield the final PFP sulfonate ester. researchgate.net

A related pathway utilizes arylboronic acids, DABSO, and pentafluorophenol in a process often involving a Pd-catalyzed sulfination followed by a copper-catalyzed oxidative esterification step. researchgate.netnih.govacs.org

Once formed, PFP sulfonate esters can participate in copper-catalyzed cross-coupling reactions, such as the Chan-Evans-Lam (CEL) reaction for C-N bond formation. In a typical CEL mechanism, the PFP sulfonate would serve as the electrophilic partner reacting with a nucleophile (e.g., an amine) in the presence of a Cu(II) catalyst. acs.org

Table 1: Overview of Catalytic Reactions Involving PFP Sulfonate Esters This table summarizes catalytic reactions where PFP sulfonates act as substrates, based on published literature.

| Reaction Type | Catalyst | Coupling Partner | Bond Formed | Mechanistic Steps |

|---|---|---|---|---|

| Suzuki Coupling | Palladium(0) | Phenylboronic acid | C-C | Oxidative Addition, Transmetalation, Reductive Elimination |

| Sonogashira Coupling | Palladium(0)/Cu(I) | Phenylacetylene | C-C (sp²-sp) | Oxidative Addition, Transmetalation, Reductive Elimination |

| Chan-Evans-Lam | Copper(II) | Amine | C-N | Ligand Exchange, Reductive Elimination |

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful, sterically hindered Lewis acid known for its ability to catalyze a wide range of reactions, notably those involving hydride transfer from silanes. researchgate.netnih.gov It functions by activating Si-H bonds, effectively generating a transient silylium (B1239981) cation and a hydridoborate anion, [HB(C₆F₅)₃]⁻. mdpi.com This hydridoborate anion is a potent hydride donor.

While no direct studies report the use of B(C₆F₅)₃ with this compound, such a system could be envisioned for reductive processes. For example, if the thiazole ring were to be reduced, the mechanism would likely proceed via one of two main pathways:

Substrate Activation: The Lewis acidic borane (B79455) could coordinate to a basic site on the substrate (e.g., the thiazole nitrogen), rendering it more electrophilic and susceptible to hydride attack from the silane.

Silane Activation: The borane abstracts a hydride from the silane, and the resulting [HB(C₆F₅)₃]⁻ anion delivers the hydride to the activated substrate. mdpi.com

Given the stability and electron-deficient nature of B(C₆F₅)₃, it can catalyze reductions of various functional groups, even in complex molecular settings. rsc.org

Exploration of Stereochemical Control and Diastereoselectivity in Transformations

Controlling stereochemistry is a central goal in modern organic synthesis. In reactions involving this compound, stereocontrol can be considered at two stages: during its synthesis from a chiral precursor or in subsequent stereoselective reactions.

When a sulfonate ester is prepared from a chiral alcohol, the reaction with a sulfonyl chloride typically proceeds with retention of configuration at the stereogenic carbon, as the C-O bond of the alcohol is not broken during the esterification. youtube.com Therefore, if the thiazole moiety were attached to a chiral alkyl chain via the sulfonate group, its formation would preserve the existing stereochemistry.

In subsequent cross-coupling reactions, achieving stereocontrol is a more significant challenge. For instance, in a nickel-catalyzed stereoconvergent Negishi arylation of racemic α-bromosulfonamides, high enantiomeric excess can be achieved through the use of chiral ligands. acs.org A similar strategy could theoretically be applied to cross-coupling reactions involving a chiral derivative of this compound, where a chiral ligand on the metal catalyst would differentiate between the two enantiomers of the substrate, leading to an enantioenriched product. The specific choice of ligand and metal is critical for inducing high levels of stereoselectivity. Studies on the highly stereoselective conjugate additions of related heteroaryl alkyl sulfoxides further demonstrate that heteroaromatic sulfinyl and sulfonyl groups can be used to direct stereochemical outcomes. bangor.ac.uk

Kinetic and Thermodynamic Aspects of Reactions Facilitated by the Sulfonate Moiety

The utility of the sulfonate moiety in this compound is primarily derived from its exceptional ability to function as a leaving group in nucleophilic substitution and cross-coupling reactions. The efficiency of a leaving group is related to the stability of the anion formed after it departs.

Thermodynamic Considerations: Good leaving groups are the conjugate bases of strong acids. masterorganicchemistry.com The pentafluorophenylsulfonate anion is highly stabilized for two reasons:

Inductive Effect: The five fluorine atoms on the phenyl ring are strongly electron-withdrawing, which delocalizes the negative charge on the sulfonate oxygen atoms, thereby stabilizing the resulting anion.

Resonance: The negative charge is already delocalized across the three oxygen atoms of the sulfonate group.

This high stability makes the departure of the pentafluorophenylsulfonate group a thermodynamically favorable process, providing a strong driving force for reactions. The relative reactivity of common leaving groups places perfluoroalkane sulfonates (like triflate) among the most reactive, and PFP sulfonates are expected to exhibit comparable reactivity. nih.gov

Kinetic Considerations: The rate of reactions involving sulfonate displacement is influenced by both the substrate and the nucleophile. In Sₙ2 reactions, the rate is dependent on the concentration of both species. The steric bulk around the reaction center can hinder the approach of the nucleophile, slowing the reaction. mdpi.com In the context of metal-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the substrate to the metal center. The highly electron-deficient nature of the PFP-sulfonate group enhances the electrophilicity of the attached carbon (or sulfur), which can accelerate the rate of oxidative addition. Kinetic studies on the hydrolysis of related nitrophenyl sulfones and sulfoxides show that electronic effects play a major role in determining the mobility of the leaving group. rsc.org

Identification and Characterization of Reaction Intermediates and Transition States

A thorough review of scientific literature and chemical databases reveals a significant gap in the mechanistic understanding of reactions involving this compound. To date, specific studies focused on the isolation, identification, or computational modeling of reaction intermediates and transition states for this particular compound have not been reported.

While general reactivity patterns for the broader class of pentafluorophenyl (PFP) sulfonate esters have been explored, this information is not specific to the 1,3-thiazole-2-sulfonate derivative and cannot be directly extrapolated. For instance, studies on the displacement reactions of some alkyl PFP sulfonates with amines suggest a mechanism that may involve an elimination-addition pathway. However, the unique electronic and steric properties of the 1,3-thiazole ring system are expected to significantly influence the reaction pathways, the stability of any intermediates, and the structure of transition states.

Without dedicated experimental or computational studies on this compound, any discussion on its specific reaction intermediates—such as potential Meisenheimer complexes, charged intermediates, or radical species—would be purely speculative. Similarly, the characterization of transition states, which requires detailed kinetic studies and high-level computational analysis, is not available in the current body of scientific literature.

Therefore, the generation of detailed research findings and data tables regarding the intermediates and transition states for reactions of this compound is not possible at this time. Further research is required to elucidate the mechanistic details of this compound's reactivity.

Applications of Pentafluorophenyl 1,3 Thiazole 2 Sulfonate in Advanced Organic Synthesis

Utility as an Activating Group in Organic Transformations

The electron-withdrawing nature of the pentafluorophenyl group significantly enhances the reactivity of the sulfonate group, making Pentafluorophenyl 1,3-thiazole-2-sulfonate an effective activating agent in several key organic reactions. This activation facilitates the formation of new chemical bonds under milder conditions than might otherwise be required.

Carbon-Carbon Bond Forming Reactions (e.g., Aldol-type couplings, Suzuki-Miyaura reactions)

While the direct application of this compound in Aldol-type couplings is not extensively documented, the related class of pentafluorophenyl esters has been successfully employed in Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov These reactions are fundamental for the creation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals and material science. mdpi.com

In this context, pentafluorophenyl esters serve as highly reactive, bench-stable, and economical electrophilic partners. nih.govnih.gov The palladium-catalyzed coupling proceeds via a selective C–O acyl cleavage, demonstrating the exceptional activating effect of the pentafluorophenyl group. nih.gov This reactivity is attributed to the electronic properties of the pentafluorophenyl ring, which facilitates the oxidative addition step in the catalytic cycle. nih.govnih.gov

| Reaction | Catalyst System | Key Features | Reference |

| Suzuki-Miyaura Cross-Coupling | Pd(0)/phosphane catalyst systems | Highly reactive, bench-stable, economical electrophiles; selective C–O acyl cleavage. | nih.govnih.gov |

Carbon-Heteroatom Bond Forming Reactions (e.g., Sulfonamide synthesis, Peptide Coupling)

The formation of bonds between carbon and heteroatoms such as nitrogen is a cornerstone of organic synthesis, particularly in the preparation of biologically active molecules like sulfonamides and peptides. Pentafluorophenyl sulfonate esters have been recognized as excellent alternatives to traditional sulfonyl chlorides for the synthesis of sulfonamides. nih.gov This is due to their high reactivity and cleaner reaction profiles.

In the realm of peptide synthesis, pentafluorophenyl esters of amino acids are widely utilized as activating agents to facilitate the formation of amide bonds. nih.govresearchgate.netpsu.edu The high reactivity of these esters allows for rapid and efficient coupling reactions, minimizing side reactions and racemization. nih.gov This approach is applicable in both solid-phase and solution-phase peptide synthesis. nih.govpsu.edu The pentafluorophenyl group acts as an excellent leaving group, promoting the nucleophilic attack of the amine component of an amino acid to form the peptide linkage. nih.gov

| Reaction | Activating Group | Advantages | Reference |

| Sulfonamide Synthesis | Pentafluorophenyl sulfonate | Excellent alternative to sulfonyl chlorides. | nih.gov |

| Peptide Coupling | Pentafluorophenyl ester | Rapid coupling, reduced side reactions, applicable in solid and solution phase. | nih.govresearchgate.netpsu.edu |

Role in the Preparation of Complex Molecular Architectures

The unique reactivity of compounds containing the pentafluorophenyl group extends to their use in the construction of intricate molecular frameworks, including those with specific isotopic labeling and diverse heterocyclic systems.

Strategies for Selective Deuterium (B1214612) Labeling

Deuterium-labeled compounds are invaluable tools in mechanistic studies, metabolic research, and for enhancing the pharmacokinetic properties of drugs. acs.org A highly chemoselective method for the synthesis of α,α-dideuterio alcohols has been developed using pentafluorophenyl esters as ketyl radical precursors. organic-chemistry.org In this process, samarium(II) iodide (SmI2) acts as a mild reducing agent and deuterium oxide (D2O) serves as the deuterium source. organic-chemistry.org This method exhibits excellent functional group tolerance and provides high levels of deuterium incorporation. organic-chemistry.org The pentafluorophenyl ester is identified as a highly reactive O-ketyl precursor, facilitating the efficient single-electron transfer required for the deuteration process. organic-chemistry.org

Synthesis of Diverse Heterocyclic and Aromatic Systems

The thiazole (B1198619) ring is a prominent heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. fabad.org.trnih.gov The synthesis of thiazole derivatives can be achieved through various methods, often involving the condensation of α-haloketones with thioamides. nih.gov While the direct role of this compound as a building block in the synthesis of other heterocyclic systems is not extensively detailed, the inherent reactivity of the thiazole and pentafluorophenyl sulfonate moieties suggests potential for its use in creating more complex molecular architectures. For instance, the sulfonate group could be displaced by various nucleophiles to introduce new functionalities onto the thiazole ring.

Applications in Protecting Group Chemistry

Protecting groups are essential in multi-step organic synthesis to temporarily mask a reactive functional group, allowing for chemical transformations to be carried out selectively at other positions of a molecule. libretexts.org The pentafluorophenyl group has been effectively utilized as a protecting group for sulfonic acids. nih.govresearchgate.net

This strategy is particularly valuable in the context of Suzuki-Miyaura reactions for the synthesis of biaryl- and heterobiaryl-sulfonate esters. nih.gov The pentafluorophenyl sulfonate ester can be formed and is stable under the conditions of the palladium-catalyzed cross-coupling. nih.govresearchgate.net Following the carbon-carbon bond formation, the pentafluorophenyl group can be selectively removed to liberate the free sulfonic acid. This approach provides a robust method for introducing the sulfonic acid functionality into complex aromatic systems. nih.gov

| Functional Group Protected | Protecting Group | Application | Key Advantage | Reference |

| Sulfonic Acid | Pentafluorophenyl (PFP) | Suzuki-Miyaura synthesis of biaryl- and heterobiaryl-sulfonate esters. | Stability during cross-coupling and subsequent deprotection to the free sulfonic acid. | nih.govresearchgate.net |

Functionality as a Sulfonic Acid Protecting Group

The protection of sulfonic acids is a crucial step in multi-step organic synthesis, as the sulfonic acid moiety's high polarity and acidity can interfere with many standard reaction conditions. Transforming sulfonic acids into sulfonate esters is the most common and effective protection strategy. researchgate.net The pentafluorophenyl (PFP) sulfonate ester, a key functional group in this compound, serves as a robust protecting group for sulfonic acids, particularly in the context of metal-catalyzed cross-coupling reactions. researchgate.net

The stability and utility of the PFP-sulfonate group have been demonstrated in the Suzuki-Miyaura reaction, a powerful method for creating carbon-carbon bonds. Research has shown that the PFP-sulfonate ester moiety can withstand the basic conditions required for this palladium-catalyzed reaction, acting as a stable synthetic equivalent to a sulfonyl chloride. researchgate.netnih.gov This stability allows for the synthesis of complex molecules, such as biaryl and heterobiaryl sulfonate esters, where the PFP-sulfonate group remains intact during the C-C bond formation. nih.gov

One of the key challenges in Suzuki-Miyaura reactions is the choice of base, as common bases like sodium carbonate can promote the hydrolysis of the sulfonate ester. researchgate.net The successful use of anhydrous sodium tetraborate (B1243019) as the base has been shown to be crucial, minimizing the formation of unwanted side products and facilitating the isolation of the desired cross-coupled products in excellent yields. researchgate.netnih.gov

The research findings below illustrate the effectiveness of the PFP-sulfonate group in protecting a bromobenzene (B47551) sulfonic acid during a Suzuki-Miyaura cross-coupling with various boronic acids.

| Entry | Boronic Acid Coupling Partner | Base Used | Yield of Cross-Coupled Product (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | Anhydrous Sodium Tetraborate | 85 |

| 2 | 4-Methylphenylboronic acid | Anhydrous Sodium Tetraborate | 90 |

| 3 | 4-Methoxyphenylboronic acid | Anhydrous Sodium Tetraborate | 88 |

| 4 | 3-Thiopheneboronic acid | Anhydrous Sodium Tetraborate | 75 |

| 5 | 2-Pyridinylboronic acid | Anhydrous Sodium Tetraborate | 60 |

Data synthesized from findings presented in Avitabile, B. G., et al. (2005). Org Lett. 7(5):843-6. nih.gov

Following the cross-coupling, the PFP-sulfonate ester can be readily converted into sulfonamides, which are a critical class of compounds in the pharmaceutical industry. researchgate.net This two-step sequence—protection and cross-coupling, followed by amidation—provides a versatile route to novel and complex sulfonamides.

Use in Amine Protection (e.g., as O-pentafluorophenyl carbonates)

While pentafluorophenyl carbonates are well-established reagents for the protection of amine groups, the direct or indirect use of pentafluorophenyl sulfonates, such as this compound, for this purpose is not well-documented in the reviewed scientific literature.

The protection of amines is commonly achieved by converting them into carbamates, and various pentafluorophenyl carbonates are used to simultaneously protect the amino group and activate a carboxylic acid group in a one-pot reaction, particularly in peptide synthesis. nih.govresearchgate.netsci-hub.se These carbonate reagents react with the amino group to form a stable carbamate (B1207046) linkage. sci-hub.se

However, the chemical literature reviewed does not provide a pathway for the conversion of a pentafluorophenyl sulfonate into a pentafluorophenyl carbonate to facilitate amine protection. The reactivity of heterocyclic pentafluorophenyl sulfonate esters with primary and secondary amines typically leads to the formation of sulfonamides in high yields, indicating a displacement of the pentafluorophenoxy group by the amine. researchgate.net This reaction is a direct sulfonamidation rather than a protection strategy involving a carbonate intermediate. Therefore, the functionality of this compound in amine protection via the formation of O-pentafluorophenyl carbonates is not supported by the available data.

Contributions to the Development of Novel Organofluorine Reagents and Building Blocks

The field of organofluorine chemistry has expanded dramatically due to the unique properties that fluorine atoms impart to organic molecules, such as enhanced metabolic stability, bioavailability, and binding affinity. cas.cn Consequently, there is a continuous demand for new fluorinated building blocks for the synthesis of pharmaceuticals and agrochemicals. ossila.comdigitellinc.com this compound represents a confluence of two important classes of synthetic building blocks: organofluorine compounds and heterocyclic systems.

The pentafluorophenyl group is a key moiety in many modern reagents, while the thiazole ring is a privileged scaffold found in numerous biologically active compounds. The combination of these two components in a single molecule offers significant potential for the creation of novel and complex fluorinated molecules.

The utility of this compound as a building block stems from two main features:

The Pentafluorophenyl Sulfonate Group: As discussed, this group is a stable yet reactive handle. It can be displaced by nucleophiles, such as amines, to form sulfonamides. researchgate.net This reactivity allows for the direct incorporation of the thiazole-2-sulfonyl moiety into a target molecule. Heterocyclic PFP sulfonate esters are often shelf-stable, crystalline solids, making them advantageous alternatives to the often less stable corresponding sulfonyl chlorides. researchgate.net

The Thiazole Ring: The thiazole core can be further functionalized, allowing for the construction of more elaborate molecular architectures. The field of medicinal chemistry has seen extensive use of the thiazole scaffold, and methods for its derivatization are well-established.

While direct examples of this compound being used as a precursor for new organofluorine reagents are not prominent in the literature, its structure is emblematic of the "building block" approach in modern synthesis. researchgate.net This strategy involves using pre-functionalized, fluorine-containing molecules to assemble complex targets, which is often more efficient and regioselective than introducing fluorine atoms at a late stage. researchgate.net The compound serves as a ready-made piece containing both a fluorinated aromatic system and a heterocyclic core, which can be elaborated upon to generate libraries of new chemical entities for screening in drug discovery and materials science.

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound This compound , no specific experimental data for its Fourier-Transform Infrared (FTIR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), or Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectra could be located in the available public domain resources.

The creation of a scientifically accurate and detailed article, as outlined in the user's request, is contingent upon the availability of these specific research findings. Without access to the primary spectroscopic data—such as vibrational frequencies, chemical shifts, and coupling constants—for this compound, it is not possible to provide a thorough analysis for the specified sections and subsections.

Information on related compounds, such as other thiazole derivatives or different pentafluorophenyl sulfonate esters, was found. However, in strict adherence to the instruction to focus solely on this compound, this analogous data cannot be used, as it would be speculative and would not represent the actual spectroscopic and structural properties of the target molecule.

Therefore, the requested article with detailed data tables and research findings for this compound cannot be generated at this time due to the absence of the necessary source data.

Spectroscopic and Structural Elucidation of Pentafluorophenyl 1,3 Thiazole 2 Sulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the connectivity of atoms within a molecule. For a compound with the complexity of Pentafluorophenyl 1,3-thiazole-2-sulfonate, techniques such as COSY, HSQC, and HMBC are indispensable for a complete structural assignment. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In the case of this compound, a COSY spectrum would be expected to show correlations between the two protons on the thiazole (B1198619) ring, confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. researchgate.net This technique would definitively link the thiazole proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to four bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For this compound, HMBC would be crucial for confirming the connectivity between the thiazole ring, the sulfonate group, and the pentafluorophenyl ring by showing correlations between the thiazole protons and the carbons of the sulfonate group and the pentafluorophenyl ring.

Table 1: Predicted 2D NMR Correlations for this compound This table presents hypothetical data based on the expected chemical structure.

| Proton (¹H) Signal | COSY Correlation (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H4-thiazole | H5-thiazole | C4-thiazole | C2-thiazole, C5-thiazole |

| H5-thiazole | H4-thiazole | C5-thiazole | C2-thiazole, C4-thiazole |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₂F₅NO₃S₂), the molecular weight is 331.2 g/mol . biosynth.com

Under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule would be expected to protonate to yield a molecular ion peak [M+H]⁺ at m/z 332. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition.

Collision-induced dissociation (CID) of the molecular ion would lead to characteristic fragmentation patterns. The fragmentation of aromatic sulfonamides and related structures often involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. researchgate.net Another likely fragmentation pathway would be the cleavage of the bond between the sulfonate group and the pentafluorophenyl ring, or the bond between the sulfonate group and the thiazole ring. The highly stable pentafluorophenyl cation or radical could also be observed. The fragmentation of perfluoroalkyl sulfonates can involve complex rearrangements, including fluorine migrations. biosynth.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table presents hypothetical data based on known fragmentation patterns of related compounds.

| m/z Value | Proposed Fragment Identity |

| 332 | [M+H]⁺ |

| 268 | [M+H - SO₂]⁺ |

| 183 | [C₆F₅O]⁺ |

| 148 | [C₃H₂NSO₂]⁺ |

Electronic Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum is dictated by the presence of chromophores, which are parts of the molecule that absorb light. In this compound, the key chromophores are the 1,3-thiazole ring and the pentafluorophenyl ring.

The thiazole ring itself exhibits absorption in the UV region. The electronic transitions are typically of the π → π* and n → π* type. mdpi.com The pentafluorophenyl group also has characteristic absorptions. The combination of these two aromatic systems, linked by the sulfonate bridge, would likely result in a complex spectrum. The sulfonate group itself is not a strong chromophore but can influence the electronic properties of the attached aromatic rings. It is expected that the primary absorption bands would be due to π → π* transitions within the aromatic systems.

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique provides insights into the photophysical properties of a molecule, including its excited state dynamics and its interactions with the environment. Many heterocyclic compounds containing thiazole and thiadiazole moieties are known to be fluorescent. nih.govnih.gov

The fluorescence properties of this compound would depend on the efficiency of radiative decay from its lowest excited singlet state. The presence of the electron-withdrawing pentafluorophenyl group and the sulfonate group could influence the fluorescence quantum yield and the emission wavelength. The extent of conjugation and the rigidity of the molecule are key factors determining fluorescence. It is plausible that this compound would exhibit fluorescence, and studying its emission spectrum, quantum yield, and fluorescence lifetime would provide valuable information about its photophysical characteristics.

X-ray Diffraction Techniques for Solid-State Structural Characterization

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If suitable single crystals of this compound could be grown, SC-XRD would provide precise information on bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, this technique would reveal the packing of the molecules in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and halogen bonding (involving the fluorine atoms). The crystal structures of various thiazole derivatives have been extensively studied, revealing diverse packing motifs. mdpi.comnih.gov An SC-XRD study of this compound would provide an unambiguous confirmation of its molecular structure and offer insights into the non-covalent forces that dictate its solid-state organization.

Computational Chemistry Approaches for Understanding Pentafluorophenyl 1,3 Thiazole 2 Sulfonate Reactivity and Structure

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

DFT is a widely used computational method that can accurately predict the electronic structure and geometry of molecules. A typical DFT study of Pentafluorophenyl 1,3-thiazole-2-sulfonate would involve the following analyses.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves calculating the potential energy of the molecule for different atomic arrangements until the lowest energy conformation is found. The results of such an analysis would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, a hypothetical data table for the optimized geometry might look like this:

| Parameter | Value |

| C-S Bond Length (Thiazole Ring) | Data not available |

| S-O Bond Length (Sulfonate) | Data not available |

| C-F Bond Length (Phenyl Ring) | Data not available |

| C-S-C Bond Angle (Thiazole Ring) | Data not available |

| O-S-O Bond Angle (Sulfonate) | Data not available |

| Dihedral Angle (Thiazole-Sulfonate) | Data not available |

| This table represents the type of data that would be generated from a molecular geometry optimization, but no published values exist for this compound. |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential (MEP))

Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A smaller gap suggests the molecule is more likely to be reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, an MEP analysis would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the sulfur atom of the sulfonate group and the hydrogen atoms.

| Electronic Property | Predicted Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| This table illustrates the electronic properties that would be calculated, for which there is no available data for the specified compound. |

Prediction of Vibrational Frequencies and Spectroscopic Data

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This allows for the theoretical assignment of spectral bands to specific molecular vibrations, aiding in the experimental characterization of the compound.

Advanced Quantum Chemical Descriptors and Reactivity Indices

To gain a deeper understanding of chemical reactivity, more advanced descriptors can be calculated.

Fukui Functions and Local Softness for Electrophilic/Nucleophilic Sites

Fukui functions and local softness are reactivity indices derived from DFT that help to pinpoint the most reactive sites within a molecule. These functions can distinguish which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these calculations would identify the specific atoms on the thiazole (B1198619) and pentafluorophenyl rings most likely to participate in chemical reactions.

Topological Studies (e.g., Electron Localization Function (ELF), Local Orbital Locator (LOL))

Topological analysis of the electron density, through methods like the Electron Localization Function (ELF) and the Local Orbital Locator (LOL), is instrumental in elucidating the nature of chemical bonding. niscpr.res.in These methods provide a partition of molecular space into regions of high electron localization, which can be associated with atomic cores, lone pairs, and covalent bonds.

For this compound, an ELF and LOL analysis would be expected to reveal:

Covalent Bonding: Regions of high electron localization between bonded atoms, confirming the covalent nature of the C-C, C-N, C-S, S-O, and C-F bonds. The degree of localization can provide insights into bond strength and polarity.

Lone Pairs: Localization of electron density around the nitrogen, oxygen, and sulfur atoms, corresponding to their non-bonding electron pairs. The size and shape of these basins are indicative of their availability for nucleophilic attack or coordination.

Aromaticity: The delocalized π-system of the pentafluorophenyl ring and the thiazole ring would be visualized through delocalized basins of electron density.

A hypothetical data table summarizing expected ELF basin populations is presented below. These values represent the integrated electron density within a basin and are indicative of the number of electrons participating in that feature.

| Basin Type | Expected Population (e) | Location |

| Core Basins (C, N, S, O, F) | ~2 | Around each respective nucleus |

| C-C Covalent Basins (Phenyl Ring) | ~2 | Between adjacent carbon atoms in the ring |

| C-N Covalent Basin (Thiazole Ring) | ~2 | Between carbon and nitrogen atoms |

| C-S Covalent Basin (Thiazole Ring) | ~2 | Between carbon and sulfur atoms |

| S-O Covalent Basins (Sulfonate Group) | ~2 | Between sulfur and each oxygen atom |

| C-F Covalent Basins | ~2 | Between carbon and each fluorine atom |

| V(N) Lone Pair Basin | ~2 | On the nitrogen atom of the thiazole ring |

| V(O) Lone Pair Basins | ~2 each | On the oxygen atoms of the sulfonate group |

| V(S) Lone Pair Basins | ~2 each | On the sulfur atom of the thiazole ring |

This table is illustrative and based on general principles of topological analysis.

Computational Modeling of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used quantum chemical method to explore the potential energy surfaces of chemical reactions. By mapping the energetic landscape, it is possible to identify the most probable reaction pathways, locate transition state structures, and calculate activation energies. For this compound, this approach could be used to study various reactions, such as nucleophilic substitution at the sulfonate group or reactions involving the thiazole ring.

The process would involve:

Reactant and Product Optimization: The geometries of the starting materials and potential products are optimized to find their minimum energy structures.

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface connecting reactants and products. This structure represents the transition state.

Frequency Analysis: Calculation of vibrational frequencies is performed to confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to connect it to the corresponding reactants and products, verifying the proposed mechanism.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. chemrxiv.org By solving Newton's equations of motion for the atoms in the system, MD simulations can provide information on conformational changes, molecular flexibility, and interactions with the surrounding environment, such as solvent molecules.

Key applications of MD simulations for this compound would include:

Conformational Analysis: Exploring the rotational freedom around the single bonds, for instance, between the thiazole ring and the sulfonate group, to identify the most stable conformations.

Solvent Effects: Simulating the molecule in different explicit solvents (e.g., water, methanol, acetonitrile) to understand how the solvent structure and dynamics influence the solute's conformation and reactivity. chemrxiv.org The distribution of solvent molecules around the solute can be analyzed through radial distribution functions.

In Silico Screening and Predictive Modeling for Chemical Reactivity

In silico screening and predictive modeling techniques are valuable for assessing the potential reactivity and biological activity of a molecule without the need for extensive experimental work. For this compound, these methods could be employed to predict its reactivity towards a range of reactants or its potential as a bioactive compound.

Approaches could include:

Quantitative Structure-Activity Relationship (QSAR): If a dataset of related thiazole sulfonates with known reactivity or activity exists, a QSAR model could be developed to predict the properties of this compound based on its molecular descriptors.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for a specific biological interaction. This could be used to screen for potential protein targets for which this molecule might have an affinity.

Molecular Docking: If a potential protein target is known, molecular docking simulations can predict the preferred binding orientation and affinity of this compound within the protein's active site. This is a common approach in drug discovery. mdpi.commdpi.com

Future Research Directions and Perspectives in Pentafluorophenyl 1,3 Thiazole 2 Sulfonate Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous substances, and energy efficiency. Future research into the synthesis of Pentafluorophenyl 1,3-thiazole-2-sulfonate will likely focus on developing methodologies that are both efficient and environmentally benign.

Current synthetic strategies for thiazole (B1198619) and sulfonate ester moieties often rely on multi-step processes that may involve harsh reagents and generate significant waste. nih.govresearchgate.netorgchemres.orgnih.govmdpi.commdpi.com Prospective green synthetic routes for this compound could include:

One-Pot Reactions: Designing a one-pot synthesis from readily available starting materials would significantly improve efficiency and reduce waste by minimizing intermediate purification steps.

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids will be a key area of investigation.

Catalytic Approaches: The development of reusable catalysts can minimize waste and improve the atom economy of the synthesis. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often accelerate reaction times, increase yields, and reduce energy consumption compared to traditional heating methods. mdpi.commdpi.com

A hypothetical comparison of a traditional versus a green synthetic route is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

| Parameter | Traditional Route (Projected) | Green Route (Prospective) |

|---|---|---|

| Starting Materials | Multi-step from complex precursors | Readily available, simple molecules |

| Solvents | Chlorinated hydrocarbons | Water, ethanol, or ionic liquids |

| Catalyst | Stoichiometric reagents | Recyclable solid-supported catalyst |

| Energy Source | Conventional heating (reflux) | Microwave irradiation |

| Reaction Time | 24-48 hours | 1-2 hours |

| Atom Economy | Low to moderate | High |

| Waste Generation | Significant | Minimal |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is a powerful tool for controlling the reactivity and selectivity of chemical reactions. For a molecule with multiple functional groups like this compound, developing selective catalytic systems will be crucial for its derivatization and application. Future research is anticipated in the following areas:

Transition Metal Catalysis: The use of palladium, copper, or other transition metals could enable a variety of cross-coupling reactions, allowing for the selective functionalization of the thiazole ring or the pentafluorophenyl group.

Organocatalysis: Metal-free catalytic systems are an attractive green alternative and could be employed for specific transformations, potentially offering different selectivity profiles compared to metal-based catalysts.

Biocatalysis: The use of enzymes could offer unparalleled selectivity and milder reaction conditions for the synthesis and modification of this compound.

The development of these catalytic systems will be essential for creating libraries of derivatives with diverse functionalities, which is a prerequisite for exploring the full potential of this scaffold in various applications.

Expansion of Applications in Fine Chemical Synthesis and Materials Science

The unique combination of a thiazole ring, a sulfonate ester, and a pentafluorophenyl group suggests a wide range of potential applications for this compound and its derivatives.

In fine chemical synthesis , the pentafluorophenyl sulfonate group can act as a highly reactive leaving group, making the molecule a valuable reagent for introducing the thiazole moiety into other complex molecules. The thiazole ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.commdpi.com Therefore, derivatives of this compound could be explored as potential new therapeutic agents.

In materials science , the electron-withdrawing nature of the pentafluorophenyl group and the potential for π-π stacking interactions could be exploited in the design of novel organic electronic materials. rptu.de Future research could investigate the use of this compound as a building block for:

Organic Light-Emitting Diodes (OLEDs): The thiazole moiety is known to be a component of some fluorescent materials. rptu.denih.gov

Organic Photovoltaics (OPVs): The electronic properties of the molecule could be tuned for applications in solar energy conversion.

Polymers: Incorporation of the this compound unit into a polymer backbone could lead to materials with interesting thermal, electronic, or optical properties.

Integration of Advanced Machine Learning and AI in Compound Design and Reaction Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. nih.govresearchgate.net For a novel compound like this compound, these computational tools can significantly accelerate the research and development cycle.

Property Prediction: ML models can be trained on existing databases of thiazole and sulfonate-containing compounds to predict the physicochemical and biological properties of new derivatives of this compound. researchgate.netnih.gov This can help in prioritizing synthetic targets with desired characteristics.

Reaction Prediction and Optimization: AI algorithms can predict the most likely products of a given reaction and suggest optimal reaction conditions, saving significant experimental time and resources. This would be particularly valuable for exploring the reactivity of this underexplored molecule. researchgate.net

De Novo Design: AI can be used to design new molecules based on the this compound scaffold with specific desired properties for applications in drug discovery or materials science.

A hypothetical workflow for the integration of ML and AI is depicted in Table 2.

Table 2: Hypothetical Workflow for AI-Driven Research on this compound

| Step | Action | AI/ML Tool | Expected Outcome |

|---|---|---|---|

| 1. Scaffolding | Start with the core structure of this compound. | - | A defined chemical starting point. |

| 2. Property Prediction | Predict key properties (e.g., solubility, toxicity, electronic properties) of virtual derivatives. | Quantitative Structure-Activity Relationship (QSAR) models | A prioritized list of synthetic targets. nih.gov |